1-(Azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid
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Overview
Description
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .
Molecular Structure Analysis
The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
1,3-diazole shows an amphoteric phenomenon i.e. it can behave like acid as well as a base . Two types of lone pair are present in the imidazole ring, delocalized and non-delocalized (non-Huckle) lone pair, i.e. both nitrogen of 1,3-diazole shows different dissociation constant .
Physical And Chemical Properties Analysis
Azetidine is a colorless liquid with a density of 0.847 g/cm3 at 25 °C . It has a boiling point of 61 to 62 °C (142 to 144 °F; 334 to 335 K) and is miscible in water .
Scientific Research Applications
- Azetidine derivatives have been explored as pharmacophores in drug design due to their unique structural features. EN300-27149316, with its azetidine ring, could serve as a scaffold for developing novel pharmaceutical agents .
- For instance, (Azetidin-3-yl)acetic acid (a structural analogue) may find applications related to 4-aminobutanoic acid (GABA) , a neurotransmitter. Additionally, (3-Arylazetidin-3-yl)acetates are used in the preparation of pharmaceutically active compounds, including positive allosteric modulators of GABA A receptors .
- The synthesis of novel heterocyclic amino acid derivatives involves aza-Michael addition and Suzuki–Miyaura cross-coupling reactions. These methods allow for diversification and functionalization of the azetidine and oxetane rings .
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate is an example of a newly functionalized heterocyclic amino acid. It was obtained via [3+2] cycloaddition and characterized by NMR spectroscopy and elemental analysis .
- Analogues of combretastatin A-4 (CA-4) , such as 3-(prop-1-en-2-yl)azetidin-2-one , have been designed as colchicine-binding site inhibitors (CBSI). These compounds replace the ethylene bridge of CA-4 with a β-lactam (2-azetidinone) scaffold .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry and Synthesis
Functionalized Heterocyclic Amino Acids
Antiproliferative Agents and Tubulin Inhibition
Safety and Hazards
properties
IUPAC Name |
1-(azetidin-3-yl)-1,3-diazinan-2-one;trifluoromethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.CHF3O3S/c11-7-9-2-1-3-10(7)6-4-8-5-6;2-1(3,4)8(5,6)7/h6,8H,1-5H2,(H,9,11);(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGUCASMPKKEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CNC2.C(F)(F)(F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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